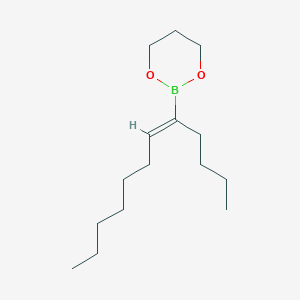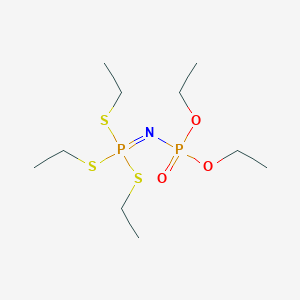
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphorimidotrithioate group, which includes phosphorus, nitrogen, sulfur, and oxygen atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate typically involves multiple steps, including the reaction of triethyl phosphite with other reagents under controlled conditions. The synthetic routes can be categorized into several methods such as salt elimination, oxidative cross-coupling, azide reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile reactions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorimidotrithioate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Wirkmechanismus
The mechanism of action of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate can be compared with other organophosphorus compounds such as:
Triethyl phosphate: Known for its use as a plasticizer and flame retardant.
Triethyl phosphonoacetate: Used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.
Triethyl phosphonoacetate: Another reagent used in organic synthesis with similar properties. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
112474-47-2 |
|---|---|
Molekularformel |
C10H25NO3P2S3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
diethoxyphosphorylimino-tris(ethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H25NO3P2S3/c1-6-13-15(12,14-7-2)11-16(17-8-3,18-9-4)19-10-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
YRSBNMBKMASPRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N=P(SCC)(SCC)SCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


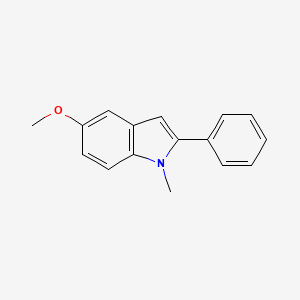

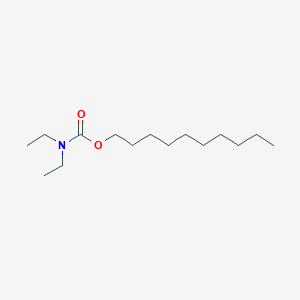
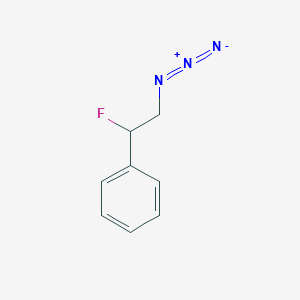
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
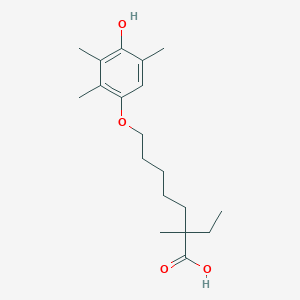

![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
